Product packaging for 6-Fluoro-4-(4-piperidinyl)quinoline(Cat. No.:)

6-Fluoro-4-(4-piperidinyl)quinoline

Cat. No.: B15362773
M. Wt: 230.28 g/mol
InChI Key: HPBFZPFTIBAYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-(4-piperidinyl)quinoline (CAS 2337357-21-6) is a synthetic organic compound with the molecular formula C 14 H 15 FN 2 and a molecular weight of 230.28 g/mol . As a quinoline derivative featuring a piperidine substituent, it serves as a valuable chemical building block in medicinal chemistry and drug discovery, particularly for the development of novel anti-infective agents . The 4-aminoquinoline scaffold is a privileged structure in pharmacology, renowned for its broad spectrum of biological activities . Historically, quinoline-containing compounds have been mainstays in antimalarial chemotherapy, with proposed mechanisms of action that involve interference in the heme detoxification pathway within the parasite's digestive vacuole . Beyond antimalarial applications, this core structure is actively researched for its potential in anticancer, antibacterial, and antiviral therapeutic strategies . The piperidine ring and fluorine atom in its structure are common features in drug design, often employed to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity to biological targets . This compound is intended for use in laboratory research as a key synthetic intermediate or a structural template for the design and synthesis of new molecular hybrids and pharmacologically active compounds . It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15FN2 B15362773 6-Fluoro-4-(4-piperidinyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

IUPAC Name

6-fluoro-4-piperidin-4-ylquinoline

InChI

InChI=1S/C14H15FN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-2,5,8-10,16H,3-4,6-7H2

InChI Key

HPBFZPFTIBAYIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C3C=C(C=CC3=NC=C2)F

Origin of Product

United States

The Quinoline Scaffold As a Privileged Structure in Drug Discovery

The quinoline (B57606) ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands targeting a diverse array of biological targets. acs.orgmdpi.com The inherent structural features of quinoline, including its aromaticity, nitrogen atom for hydrogen bonding, and multiple sites for functionalization, allow for the generation of potent and selective modulators of enzymes and receptors. nih.gov

Historically, the quinoline core is most famously associated with antimalarial drugs such as quinine (B1679958) and chloroquine. nih.govnih.gov However, its therapeutic footprint has expanded dramatically to encompass a wide range of pharmacological activities. Quinoline derivatives have been successfully developed as anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal agents. nih.govnih.gov For instance, certain quinoline-based compounds have demonstrated efficacy as topoisomerase inhibitors in oncology, while others, like the fluoroquinolones, are potent bacterial DNA gyrase inhibitors. nih.gov The ability of the quinoline scaffold to be readily synthesized and modified further cements its status as a cornerstone in the design of novel therapeutic agents. nih.govnih.gov

Significance of Piperidine Moieties in Bioactive Compounds and Pharmacological Applications

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is another ubiquitous feature in a vast number of pharmaceuticals and naturally occurring alkaloids. Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The incorporation of a piperidine moiety can influence a compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.

From a pharmacodynamic perspective, the basic nitrogen atom of the piperidine ring can engage in crucial ionic interactions with biological targets. This has led to the development of piperidine-containing drugs across a wide spectrum of therapeutic areas. Notable examples include antipsychotics, analgesics, antihistamines, and agents for Alzheimer's disease therapy. The conformational flexibility of the piperidine ring also allows it to present substituents in specific spatial orientations, enabling precise interactions with receptor binding pockets. The synthesis of a diverse range of substituted piperidines is a well-established area of organic chemistry, providing medicinal chemists with a rich toolbox for lead optimization.

Contextualizing the 6 Fluoro 4 4 Piperidinyl Quinoline Architecture Within Modern Chemical Biology and Drug Development Paradigms

Strategic Approaches for the Construction of the Quinoline Core

The formation of the quinoline ring system is a cornerstone of this synthesis, with both classical and modern methods being employed to achieve this bicyclic heteroaromatic structure.

Classical and Modern Annulation Reactions

Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, remain relevant. The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline. wikipedia.org This method is particularly useful for generating quinolines with hydrogen atoms at positions 2, 3, and 4. rsc.org For instance, the reaction of a substituted aniline with glycerol in the presence of a strong acid like sulfuric acid can yield the corresponding quinoline derivative. rsc.org

The Friedländer annulation offers a more direct route by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids. wikipedia.org Two primary mechanisms are proposed for the Friedländer synthesis, both culminating in the formation of the quinoline ring through a series of condensation and dehydration steps. wikipedia.org

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgscribd.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. wikipedia.org

Modern variations of these classical reactions often employ catalysts to improve efficiency and yield. For example, ceric ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the Friedländer annulation at ambient temperature. nih.gov

One-Pot and Cascade Synthetic Routes for Quinoline Synthesis

To enhance synthetic efficiency, one-pot and cascade reactions have been developed for quinoline synthesis. These approaches combine multiple reaction steps into a single operation, reducing waste and simplifying purification. For example, a three-component reaction modeled after the Doebner reaction allows for the one-pot synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov Similarly, cascade reactions, which involve a sequence of intramolecular reactions, have been utilized to construct complex quinoline structures. nih.gov An efficient one-pot synthesis of quinolines has also been reported using o-aminothiophenol and 1,3-ynone under mild conditions. rsc.org

Metal-Catalyzed Cyclization and Functionalization Strategies

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of quinolines is no exception. Palladium-catalyzed reactions, such as the Heck coupling followed by cyclization, have been successfully employed. nih.gov These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov Palladium catalysts are also instrumental in hydrogenation reactions, which can be used to form tetrahydroquinolines from quinolines. researchgate.netrsc.org For instance, a nitrogen-doped carbon-supported palladium catalyst has shown high activity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. rsc.org Atomically dispersed palladium catalysts on titanium carbide have demonstrated high selectivity in quinoline hydrogenation. acs.org

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of quinolines. nih.govthieme-connect.comiyte.edu.tr This method allows for the direct conversion of C-H bonds to C-B bonds, creating versatile boronic ester intermediates that can be further modified through cross-coupling reactions. nih.goviyte.edu.tr The regioselectivity of iridium-catalyzed borylation is often influenced by both steric and electronic factors. researchgate.netrsc.org

Regioselective Introduction of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position of the quinoline ring is a critical step in the synthesis of this compound. The presence of fluorine can significantly alter the compound's physicochemical and biological properties. nih.gov

One common strategy involves starting with a fluorinated precursor, such as a fluoroaniline. For example, 2-fluoroaniline (B146934) can be reacted with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid to construct an 8-fluoroquinoline (B1294397) ring system. nih.gov Similarly, 3-chloro-4-fluoroaniline (B193440) can serve as a starting material, with the fluorine atom already positioned for the final product. quimicaorganica.org

Direct fluorination methods are also being explored. While the C4 position of quinolines is generally the most electrophilic, selective C-H fluorination at this position has proven challenging. acs.orgnih.gov However, advancements have been made in the regioselective fluorination of quinolines. For example, an electrochemical anodic oxidation method has been described for the regioselective 5,8-difluorination of quinolines. georgiasouthern.edu

Methods for the Incorporation and Functionalization of the 4-(4-Piperidinyl) Moiety

The final key structural element, the 4-(4-piperidinyl) group, is typically introduced onto the quinoline core in the later stages of the synthesis.

Attachment through Nucleophilic Substitution and Coupling Reactions

A common method for attaching the piperidine ring is through nucleophilic aromatic substitution. This often involves reacting a quinoline precursor bearing a leaving group at the 4-position, such as a chlorine atom, with piperidine. For instance, 2-chloro-3-formylquinolines can undergo nucleophilic aromatic substitution with piperidine to yield 2-(piperidin-1-yl)quinoline-3-carbaldehydes. mdpi.com

Derivatization and Chemical Modifications of the Piperidine Nitrogen (e.g., N-Acetylation, N-Benzylation, N-Methylation)

The secondary amine of the piperidinyl moiety in this compound is a versatile handle for a variety of chemical modifications. These transformations, such as N-acetylation, N-benzylation, and N-methylation, allow for the fine-tuning of the molecule's physicochemical properties.

N-Acetylation: The introduction of an acetyl group to the piperidine nitrogen can be achieved through standard acylation reactions. Typically, this involves the treatment of the parent compound with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The base, often a tertiary amine such as triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct of the reaction. The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

N-Benzylation: The N-benzylation of 4-piperidinyl quinoline derivatives is a common strategy to introduce a bulky aromatic group. This is typically accomplished via a nucleophilic substitution reaction with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The reaction is often performed in the presence of a base, like potassium carbonate, and a suitable solvent, such as ethanol. Microwave irradiation can be employed to accelerate this reaction, significantly reducing the reaction time from hours to minutes chemicalforums.com. For instance, a variety of substituted benzyl chlorides have been successfully coupled to piperidine scaffolds under microwave conditions at 80°C for 40 minutes chemicalforums.com. However, the reactivity of the benzyl chloride can be influenced by the substituents on the aromatic ring. For example, electron-donating groups like a p-methoxy group can increase the reactivity of the benzyl chloride, potentially leading to side reactions if the conditions are not carefully controlled chemicalforums.com.

N-Methylation: Reductive amination is a widely used method for the N-methylation of piperidine rings. This two-step, one-pot process often involves the reaction of the secondary amine with an aldehyde, such as formaldehyde (B43269) or its polymer paraformaldehyde, to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. For example, a straightforward method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines involves the reductive N-methylation of quinolines with paraformaldehyde and H₂ over a Pd/C catalyst. This approach has been used to successfully synthesize various functionalized N-methyl tetrahydroquinolines in good to excellent yields.

ModificationReagents and ConditionsKey Findings
N-Acetylation Acetyl chloride or acetic anhydride, triethylamine, DCMStandard acylation protocol.
N-Benzylation Benzyl chloride, K₂CO₃, EtOH, Microwave (80°C, 40 min)Microwave irradiation significantly reduces reaction time. Substituents on the benzyl ring affect reactivity. chemicalforums.com
N-Methylation Paraformaldehyde, H₂, Pd/C catalystEfficient one-pot reductive amination.

Synthesis of Structural Analogues and Libraries for Research (e.g., Quinoline-4-carboxamides, Quinolyl-piperazinyl piperidines)

The this compound core is a valuable starting point for the generation of compound libraries for research purposes. Two important classes of analogues are quinoline-4-carboxamides and quinolyl-piperazinyl piperidines.

Quinoline-4-carboxamides: The synthesis of quinoline-4-carboxamides often begins with a corresponding quinoline-4-carboxylic acid. For instance, a Pfitzinger reaction using an isatin (B1672199) and a ketone under microwave irradiation can yield the quinoline-4-carboxylic acid intermediate nih.govresearchgate.net. This acid can then be coupled with a variety of amines to form the desired carboxamide. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like DMF nih.gov. An alternative route involves a one-pot chlorination and amide formation by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by the addition of an amine nih.gov. This approach has been successfully used to synthesize a range of quinoline-4-carboxamide derivatives nih.gov.

Quinolyl-piperazinyl piperidines: The introduction of a piperazine (B1678402) moiety onto the piperidine ring of this compound creates a new class of analogues with distinct properties. A potential synthetic route involves the initial preparation of a suitable piperazinyl-piperidine intermediate which is then coupled to the 6-fluoro-4-chloroquinoline. Alternatively, a pre-functionalized piperidine containing a protected piperazine can be used in the initial quinoline synthesis, followed by deprotection and further derivatization of the piperazine nitrogen. For example, a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives have been synthesized, demonstrating the feasibility of incorporating complex piperazine side chains onto a quinoline core nih.gov.

Analogue ClassGeneral Synthetic StrategyExample
Quinoline-4-carboxamides Pfitzinger reaction to form quinoline-4-carboxylic acid, followed by amide coupling. nih.govresearchgate.netCoupling of 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid with 2-(piperidin-1-yl)ethanamine. nih.gov
Quinolyl-piperazinyl piperidines Coupling of a piperazinyl-piperidine intermediate with a 4-chloroquinoline (B167314) derivative. nih.govSynthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives. nih.gov

Advanced Synthetic Techniques for Yield and Purity Optimization in Research Contexts (e.g., Continuous-Flow Reactors, Microwave-Assisted Synthesis)

In the research and development of novel compounds, optimizing reaction yield and purity is crucial. Advanced synthetic techniques such as continuous-flow reactors and microwave-assisted synthesis offer significant advantages over traditional batch methods.

Continuous-Flow Reactors: Continuous-flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. For the synthesis of quinoline derivatives, continuous-flow processes have been developed that can significantly reduce reaction times and improve scalability nih.gov. For instance, a tandem photoisomerization-cyclization process in a continuous-flow system has been used to generate various substituted quinolines in high yields with throughputs of over one gram per hour. The optimization of flow conditions, such as substrate concentration and reagent stoichiometry, is critical to maximizing yield and purity nih.gov. Bayesian optimization has been demonstrated as a powerful tool for the multi-objective optimization of reaction yield and production rate in continuous flow synthesis ucla.edu.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products by minimizing side reactions. The synthesis of various quinoline derivatives has been efficiently achieved using microwave irradiation. For example, a one-pot reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride under solvent-free microwave irradiation provides a convenient and efficient route to quinolines and dihydroquinolines acs.org. Similarly, microwave-assisted synthesis has been employed to improve the yield of quinoline-based hybrids by reducing reaction times and enhancing the purity of the final compounds acs.org. The optimization of microwave parameters, such as temperature and irradiation time, is key to achieving the desired outcomes acs.org.

TechniqueAdvantagesApplication in Quinoline Synthesis
Continuous-Flow Reactors Precise control, improved yield and purity, enhanced safety, scalability. nih.govTandem photoisomerization-cyclization for high-throughput quinoline synthesis. Optimization of flow parameters for improved efficiency. nih.govucla.edu
Microwave-Assisted Synthesis Reduced reaction times, higher yields, improved purity. acs.orgSolvent-free synthesis of quinolines and dihydroquinolines. Improved synthesis of quinoline-based hybrids. acs.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of the Piperidinyl Moiety and its Substituents on Biological Activity and Physicochemical Properties

The piperidinyl moiety attached to the quinoline (B57606) core plays a pivotal role in defining the biological activity and physicochemical characteristics of the resulting compound. This heterocyclic ring can be functionalized at various positions, offering a versatile platform for modulating the molecule's properties. The introduction of a piperidine (B6355638) side chain can provide a weakly basic character, which is often considered essential for the uptake and accumulation of drugs in certain cellular compartments, such as the acidic digestive vacuole of the malaria parasite. nih.gov

The nature of the linkage between the quinoline and piperidine rings also influences activity. For instance, studies on antiplasmodium agents have shown that a direct connection between the 4-aminoquinoline (B48711) moiety and the piperidine ring is more favorable than inserting a methylene (B1212753) unit between them, as the latter was found to be detrimental to the antiplasmodium activity. nih.gov

Role of N-Substitutions on Piperidine in Target Selectivity and Off-Target Binding

Substitutions on the nitrogen atom of the piperidine ring are a key strategy for modulating target selectivity and minimizing off-target interactions. In the context of sigma-1 (σ1) receptor ligands, N-substitutions on a 4-(2-aminoethyl)piperidine scaffold significantly impacted affinity and selectivity. nih.gov For example, 1-methylpiperidines displayed high σ1 receptor affinity and selectivity over the σ2 subtype, whereas piperidines with a proton, a tosyl group, or an ethyl group showed considerably lower σ1 affinity. nih.gov This difference in affinity was attributed to varying interactions of the basic piperidine nitrogen and its substituents with the lipophilic binding pocket of the receptor. nih.gov

The introduction of different substituents on the piperidine nitrogen allows for the tuning of properties such as lipophilicity and polarity, which in turn can influence the pharmacokinetic profile of the compound. nih.gov In the development of fluoroquinolone antibacterials, modifications at the C-7 position, often involving aminopyrrolidines and piperazines (structurally related to piperidine), have been shown to be effective in improving antimicrobial activity. researchgate.net

Modulation of Lipophilicity, Polarity, and Other Physicochemical Parameters through Structural Modifications

The ability to modulate physicochemical properties such as lipophilicity and polarity through structural modifications is fundamental in drug design. Lipophilicity is a critical parameter that affects a compound's ability to cross cell membranes and influences its absorption, distribution, metabolism, and excretion (ADMET) properties. nih.govresearchgate.net

In quinoline derivatives, the introduction of different substituents can significantly alter lipophilicity. For example, in a series of quinoline-1,4-quinone hybrids, the type of substituent at the C-2 position of the quinone moiety had a direct impact on lipophilicity. nih.gov The introduction of a nitrogen atom into the quinoline ring system generally leads to a reduction in lipophilicity. nih.govresearchgate.net

Comparative SAR Studies with Related Quinolone and Piperidine Scaffolds

Comparative structure-activity relationship (SAR) studies with related quinolone and piperidine scaffolds provide valuable insights into the key structural features required for a desired biological activity.

In the context of antiplasmodial agents, a comparison between bridged piperidine-quinolines and monocyclic piperidine-quinolines revealed no substantial difference in activity. nih.gov However, the presence of a chlorine atom at the 7-position of the quinoline nucleus was found to be beneficial for activity against a chloroquine-resistant strain of P. falciparum. nih.gov

SAR studies on quinoline-imidazole hybrids as anti-malarial agents demonstrated the importance of electronic effects, with an electron-donating group at the C-2 position enhancing activity. rsc.org Similarly, for antibacterial quinoline-carbonitrile derivatives, a methoxy (B1213986) group at position 6 was found to be more favorable than a methyl group or no substitution. nih.gov

The replacement of a quinoline core with other scaffolds, such as quinazoline (B50416), has been explored to identify new NorA efflux pump inhibitors. nih.gov These studies revealed that an extended aromatic portion in the central scaffold is necessary for activity, with quinoline and quinazoline being preferred over naphthyridine isomers. nih.gov Furthermore, the nitrogen at the 1-position of the quinoline core was found to be essential for inhibitory activity. nih.gov

The following table provides a summary of the impact of various substitutions on the biological activity of quinoline and piperidine derivatives based on the discussed research findings.

Scaffold/ModificationPositionSubstituentImpact on Biological ActivityReference
QuinolineC-6FluoroGenerally enhances antibacterial activity by improving DNA gyrase and topoisomerase IV inhibition. researchgate.netresearchgate.net
QuinolineC-2OCH₃ (electron-donating)Enhanced anti-malarial activity in quinoline-imidazole hybrids. rsc.org
QuinolineC-2Cl (electron-withdrawing)Loss of anti-malarial activity in quinoline-imidazole hybrids. rsc.org
QuinolineC-6OCH₃Preferred over methyl or no substitution for antibacterial activity in quinoline-carbonitrile derivatives. nih.gov
4-AminoquinolineC-7ClBeneficial for antiplasmodial activity against chloroquine-resistant strains. nih.gov
QuinolineC-3FluoroAbolished mutagenic activity. nih.gov
QuinolineC-5 or C-7FluoroEnhanced mutagenic activity. nih.gov
Piperidine (N-substitution)N-1MethylHigh σ1 receptor affinity and selectivity. nih.gov
Piperidine (N-substitution)N-1H, Tosyl, EthylConsiderably lower σ1 receptor affinity. nih.gov

This interactive table summarizes the key findings from various studies on the structure-activity relationships of quinoline and piperidine derivatives.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, molecular geometry, and reactivity of compounds like 6-Fluoro-4-(4-piperidinyl)quinoline.

Although specific quantum chemical studies on the parent compound are not extensively detailed in the public literature, the principles of such analyses are well-established. Methods like Density Functional Theory (DFT) are commonly employed to calculate a variety of molecular properties:

Molecular Orbital Energies: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would highlight the electronegative fluorine atom and the nitrogen atoms of the quinoline (B57606) and piperidine (B6355638) rings as potential sites for hydrogen bonding or other electrostatic interactions.

Reactivity Descriptors: From the calculated electronic properties, various reactivity indices can be derived. These descriptors help predict how and where a molecule will react, which is vital for understanding potential metabolic pathways or designing chemical syntheses.

These theoretical calculations provide a foundational understanding that informs other computational methods, such as the development of force fields for molecular dynamics simulations and the parameterization of QSAR models.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as a derivative of this compound, binds to a macromolecular target, typically a protein receptor or enzyme.

Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on predicted binding affinity. Studies on related quinoline and fluoroquinolone scaffolds have revealed common interaction patterns that are likely relevant for this compound derivatives.

For instance, molecular docking of quinoline-based inhibitors with the c-Met kinase domain has shown that the quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr¹¹⁵⁹). nih.gov Furthermore, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming crucial interactions with residues such as Methionine (Met¹¹⁶⁰) in the hinge region of the kinase. nih.gov Similarly, in studies of quinoline derivatives targeting DNA gyrase, hydrogen bonds and hydrophobic interactions are key determinants of binding. nih.gov Docking studies of 2,4-disubstituted 6-fluoroquinolines against Plasmodium falciparum elongation factor 2 (PfeEF2) also demonstrated stable complex formation, with binding affinities ranging from -8.200 to -10.700 kcal/mol. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to observe the dynamic behavior of the ligand-protein complex over time. MD provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in mediating interactions.

Computational methods can provide quantitative predictions of binding affinity. nih.gov Techniques like the Linear Interaction Energy (LIE) method use information from molecular dynamics simulations to calculate the free energy of binding. nih.gov These calculations can help differentiate between high-affinity binders and weaker ones, guiding the selection of compounds for synthesis and experimental testing. nih.gov

Predicting selectivity is another critical application. By docking and simulating the interaction of a compound with its intended target as well as with potential off-targets (e.g., other kinases or receptors), researchers can computationally estimate its selectivity profile. This helps in the early identification and mitigation of potential side effects caused by a lack of specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by numerical values known as molecular descriptors.

For scaffolds related to 6-fluoroquinoline, QSAR has been successfully applied to build predictive models for various biological activities. A study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents developed a robust QSAR model using the genetic function approximation technique. nih.gov This model demonstrated strong predictive power, as indicated by its statistical validation parameters. nih.gov

Table 1: Statistical Validation of a QSAR Model for Antiplasmodial 6-Fluoroquinolines

Statistical Parameter Value Description
0.921 Internal squared correlation coefficient, indicating a good fit of the model to the training data.
R²adj 0.878 Adjusted R², accounting for the number of descriptors in the model.
Q²cv 0.801 Leave-one-out cross-validation coefficient, a measure of internal predictive ability.
R²pred 0.901 Predictive squared correlation coefficient, indicating the model's ability to predict the activity of an external test set.

Data sourced from a study on 2,4-disubstituted 6-fluoroquinolines. nih.gov

The descriptors identified in such models provide insight into the structural features that govern activity. In the antiplasmodial study, properties like the number of 5-membered rings (n5Ring), 3D topological distance-based descriptors (TDB8u, TDB7u), and radial distribution function descriptors (RDF75i) were found to be significant. nih.gov Similarly, 3D-QSAR studies on quinazoline (B50416) analogs targeting the Epidermal Growth Factor Receptor (EGFR) have also yielded models with good internal and external predictive power (R² = 0.895, Q² = 0.599, R²pred = 0.681), guiding the design of more potent inhibitors. nih.gov

Pharmacophore Modeling for De Novo Design and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. These models are powerful tools for both virtual screening and the de novo design of new compounds.

For the broader class of quinolones, pharmacophore models have been developed to identify novel inhibitors of targets like DNA gyrase. nih.gov One such model identified a hypothesis consisting of three hydrogen bond acceptors and one hydrophobic moiety as being crucial for activity. nih.gov This model was then used as a 3D query to screen compound databases, leading to the identification of new potential inhibitors. nih.gov

Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). These models serve as a filter to rapidly screen large virtual libraries of compounds, prioritizing those that match the pharmacophoric features for more computationally intensive studies like molecular docking. nih.govnih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Development

Predicting a drug candidate's ADME properties early in the discovery process is critical to avoid late-stage failures. researchgate.net Computational models play a significant role in forecasting these properties for compounds like this compound and its derivatives. nih.gov

CNS Penetration: The ability of a drug to cross the blood-brain barrier (BBB) is essential for treating central nervous system (CNS) disorders. In silico models can predict the brain-to-plasma concentration ratio (logBB). For a closely related analog, 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile, experimental studies in rats confirmed excellent CNS penetration, with a brain-to-plasma partitioning coefficient (Kp) of 5.3 and an unbound brain-to-unbound plasma ratio (Kp,uu) of 2.4. nih.gov Such experimental data is invaluable for calibrating and validating computational prediction models. nih.gov

Metabolic Stability: A compound's susceptibility to metabolism by enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions. nih.gov The presence of a fluorine atom can influence metabolic stability. While fluorination can sometimes block metabolic sites and improve stability, certain positions can be susceptible to metabolic defluorination. nih.govnih.gov Studies on related 4-fluoroanilino compounds have shown that they can be highly susceptible to metabolic degradation, serving as a cautionary note in drug design. nih.gov In vitro assays using liver microsomes from different species (human, mouse, rat) are standard for evaluating metabolic stability, and the data from these assays can be used to build predictive QSAR and other in silico models. mdpi.com For the 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile analog, in vivo studies in rats showed lower than predicted clearance, indicating a degree of metabolic stability. nih.gov

Table 2: In Vivo Pharmacokinetic and ADME-related Properties of a 6-Fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile Analog

Parameter Value Description
Rat Brain:Plasma Kp 5.3 Ratio of total drug concentration in the brain to that in plasma.
Rat Brain:Plasma Kp,uu 2.4 Ratio of unbound drug concentration in the brain to that in plasma, a key measure of CNS penetration.
MDCK-MDR1 ER 1.1 Efflux Ratio in a P-glycoprotein (P-gp) substrate assessment assay; a low value indicates low risk of being pumped out of the CNS.
Rat Clearance (CLp) 36 mL/min/kg The rate at which the drug is cleared from the body.

Data sourced from a study on a novel M4 PAM scaffold. nih.gov

These computational and molecular modeling approaches provide a comprehensive framework for evaluating and optimizing quinoline-based compounds, accelerating the journey from initial hit to viable drug candidate.

Preclinical Biological Evaluation and Mechanistic Insight Excluding Clinical Human Trials

Investigation of Molecular and Cellular Mechanisms of Action

No published data exists for 6-Fluoro-4-(4-piperidinyl)quinoline.

Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Binding)

There is no information available in the scientific literature regarding specific molecular targets for this compound.

Signaling Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

There is no information available regarding the modulation of signaling pathways by this compound.

Interaction with Specific Biological Macromolecules (e.g., DNA, Proteins)

There is no information available regarding interactions between this compound and specific biological macromolecules.

In Vitro Pharmacological Profiling

No published data exists for this compound.

Cell-Based Assays for Efficacy in Disease Models (e.g., Anticancer Cell Lines, Antimicrobial Assays against Bacteria, Fungi, Parasites)

There are no available results from in vitro cell-based assays for this compound.

Enzyme Assays and Receptor Binding Studies for Target Engagement

There are no available results from enzyme assays or receptor binding studies for this compound.

Assessment of Selectivity and Specificity Against Relevant Biological Targets

The selectivity and specificity of this compound and its derivatives have been investigated against various biological targets. For instance, a derivative, 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid, has been studied for its potential as an antibacterial agent. nih.govmanchesterorganics.com Research has also explored quinoline (B57606) derivatives for their activity against Plasmodium falciparum, the parasite responsible for malaria, with some compounds showing promising antiplasmodial activity. nih.gov

In the context of central nervous system (CNS) disorders, a novel M4 positive allosteric modulator (PAM) chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core has been identified. nih.gov This indicates a potential for selectivity towards muscarinic acetylcholine (B1216132) receptors. Further studies on related quinoline compounds have explored their inhibitory activity against cholinesterase enzymes, which are relevant targets in Alzheimer's disease. nih.govmdpi.com Additionally, certain quinoline-based compounds have been evaluated as tubulin polymerization inhibitors, a mechanism relevant to cancer therapy. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

The in vivo efficacy of quinoline derivatives, a class to which this compound belongs, has been evaluated in various animal models for different diseases.

Animal Models for Specific Therapeutic Areas (e.g., Malaria, Leishmaniasis, CNS Disorders)

Malaria: Quinoline-based compounds have a long history in antimalarial chemotherapy. nih.gov Preclinical studies in mouse models of malaria, such as those using Plasmodium berghei, are standard for evaluating the in vivo efficacy of new antimalarial candidates. acs.orgtropmedres.acmdpi.comnih.gov For instance, derivatives of 4-amino-7-chloroquinoline have demonstrated oral activity in rodent malaria models. tropmedres.acmdpi.com

Leishmaniasis: The effectiveness of 2-substituted quinolines has been tested in BALB/c mice infected with Leishmania amazonensis or Leishmania venezuelensis, which cause cutaneous leishmaniasis. nih.govnih.gov Both oral and intralesional administration routes have been explored in these models. nih.gov

CNS Disorders: For compounds targeting the central nervous system, animal models are crucial to assess their ability to cross the blood-brain barrier and exert their effects. The development of a CNS penetrant M4 PAM based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core highlights the investigation of this class of compounds for neurological and psychiatric disorders. nih.gov

Assessment of Therapeutic Outcomes and Relevant Biomarker Response in Preclinical Studies

In preclinical studies, therapeutic outcomes are assessed by measuring various parameters. For malaria, this includes the reduction of parasitemia and increased survival time in infected mice. acs.org For leishmaniasis, a decrease in lesion weight and parasite load are key indicators of efficacy. nih.gov

In the context of cancer research, the in vivo efficacy of a quinoline derivative was demonstrated by its ability to inhibit tumor proliferation in a Huh7 orthotopic tumor model in mice, with no observable toxicity. nih.gov Biomarker responses, such as the inhibition of downstream effectors of a particular signaling pathway, are also critical measures of a compound's activity in vivo. nih.gov

Preclinical Pharmacokinetic and Metabolic Stability Assessment

The preclinical evaluation of a compound's pharmacokinetic properties and metabolic stability is essential to predict its behavior in a living organism.

In Vitro Metabolic Stability (e.g., Liver Microsomal Stability, Hepatocyte Stability)

The metabolic stability of quinoline derivatives is often assessed using in vitro models such as liver microsomes and hepatocytes from different species, including humans, rats, and mice. researchgate.netnih.govprotocols.io These assays, which primarily evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes, provide key data on half-life and intrinsic clearance. nih.govprotocols.io

For example, a study on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile derivative reported its DMPK (Drug Metabolism and Pharmacokinetics) profile, which includes metabolic stability data. nih.gov Another study on a different quinoline derivative showed it had moderate stability in mouse and rat microsomes but very high stability in human liver microsomes. researchgate.net Such data is crucial for predicting a compound's metabolic clearance in vivo. nih.gov

Below is an interactive table summarizing the in vitro metabolic stability data for a related quinoline compound.

Species% Compound Remaining (after 120 min)Stability Classification
Mouse27.5Modest
Rat16.7Modest
Human72.6Very High

Data from a study on a related quinoline derivative, not this compound itself. researchgate.net

In Vitro Permeability and Efflux Transport Studies (e.g., MDCK-MDR1)

In vitro permeability assays, such as the Madin-Darby Canine Kidney (MDCK) cell monolayer assay, are used to predict a compound's intestinal absorption and blood-brain barrier penetration. bioduro.comevotec.com The MDCK-MDR1 cell line, which overexpresses the P-glycoprotein (P-gp) efflux transporter, is particularly useful for identifying compounds that are substrates of this transporter and may therefore have limited brain penetration. nih.govnih.govevotec.com

For a novel M4 PAM based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core, the MDCK-MDR1 assay showed a low efflux ratio (ER) of 1.1, suggesting it is not a significant P-gp substrate and has good potential for CNS penetration. nih.gov The apparent permeability (Papp) and efflux ratio are key parameters calculated from these studies. bioduro.com

The following is an interactive table illustrating typical data obtained from an MDCK-MDR1 permeability assay.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioP-gp Substrate
Compound X2.52.751.1No
Compound Y1.05.05.0Yes

This is a representative table. Papp (A→B) represents permeability from the apical to the basolateral side, and Papp (B→A) represents permeability in the opposite direction.

In Vivo Pharmacokinetics in Preclinical Species (e.g., Bioavailability, Clearance, Tissue Distribution including CNS Penetration)

The in vivo pharmacokinetic properties of compounds structurally related to this compound have been evaluated in preclinical species to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for predicting the behavior of the compound in biological systems and assessing its potential as a therapeutic agent. The following data focuses on a closely related analog, 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile, which shares a common core structure.

Detailed Research Findings

Research into a novel M4 positive allosteric modulator (PAM) with a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core has provided valuable insights into the in vivo pharmacokinetics of this class of compounds. nih.gov In preclinical studies involving rats and dogs, the pharmacokinetic profile of a specific analog, designated as 14f, was characterized. nih.gov

In an intravenous pharmacokinetic cassette study in rats, compound 14f demonstrated lower than predicted clearance and a short half-life. nih.gov The volume of distribution suggested moderate tissue distribution. nih.gov A similar study in dogs also indicated clearance at the rate of hepatic blood flow and a short half-life, which was attributed to a moderate-to-high volume of distribution. nih.gov

A key aspect of the preclinical evaluation of this compound series was its potential for treating central nervous system (CNS) disorders. Therefore, CNS penetration was a critical parameter. In rats, compound 14f exhibited excellent CNS penetration, as indicated by its brain-to-plasma partition coefficient (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu). nih.gov Furthermore, the compound showed no significant liability to P-glycoprotein (P-gp) efflux, a common mechanism that limits the brain penetration of many drug candidates. nih.gov

The table below summarizes the in vivo pharmacokinetic parameters for the related compound 14f in rats and dogs.

In Vivo Pharmacokinetic Parameters of 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile (Compound 14f)

Parameter Species Value Unit Reference
Clearance (CLp) Rat 36 mL/min/kg nih.gov
Dog 41 mL/min/kg nih.gov
Volume of Distribution (Vss) Rat 3.2 L/kg nih.gov
Dog 4.0 L/kg nih.gov
Half-life (t1/2) Rat 1.7 hours nih.gov
Dog 1.6 hours nih.gov
Brain:Plasma Partition Coefficient (Kp) Rat 5.3 nih.gov

| Unbound Brain:Plasma Partition Coefficient (Kp,uu) | Rat | 2.4 | | nih.gov |

Future Research Directions and Therapeutic Potential in Preclinical Development

Exploration of Novel Analogues and Hybrid Structures for Enhanced Efficacy and Selectivity

The exploration of novel analogues and hybrid structures is a crucial avenue for improving the therapeutic profile of quinoline-based compounds. Research has demonstrated that modifications at various positions of the quinoline (B57606) and piperidine (B6355638) rings can significantly impact biological activity.

Future efforts will likely focus on the synthesis of new derivatives with diverse substituents to probe structure-activity relationships (SAR) further. For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid analogues has yielded compounds with notable anti-tubercular and antibacterial activities. nih.gov Similarly, the development of novel fluorinated quinoline analogues has led to compounds with significant antifungal properties. nih.gov

Hybrid pharmacophore approaches, which combine the quinoline scaffold with other biologically active moieties, represent a promising strategy. For example, designing 4-piperazinyl quinoline-derived urea/thioureas has resulted in compounds with potent anti-breast cancer activity. nih.gov The creation of piperaquine (B10710) hybrid analogs linked by triazolopyrimidine and pyrazolopyrimidine scaffolds has also yielded compounds with antiplasmodial and transmission-blocking activities against malaria. nih.gov These examples underscore the potential of creating hybrid structures to target a wide range of diseases.

The systematic exploration of different substituents on both the quinoline and piperidine rings will be essential. This includes varying the nature and position of electron-donating and electron-withdrawing groups, as well as introducing chiral centers to explore stereochemical effects on biological targets. The goal is to identify analogues with enhanced potency, improved selectivity for their intended targets, and a favorable safety profile.

Translational Research from In Vitro to In Vivo Models and Subsequent Preclinical Optimization

The translation of promising in vitro findings to in vivo animal models is a critical step in the preclinical development of any new therapeutic agent. For analogues of 6-Fluoro-4-(4-piperidinyl)quinoline, this process involves a series of well-designed studies to assess their efficacy, pharmacokinetics, and preliminary safety in living organisms.

Initial in vitro screening against various cell lines and pathogens helps to identify lead compounds. For example, certain 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives have shown significant in vitro antibacterial and weak antifungal activities. researchgate.net Following this, in vivo studies are necessary to validate these findings. The in vivo antibacterial activity of these compounds against Escherichia coli has been evaluated in mouse protection tests. researchgate.net

Preclinical optimization involves refining the structure of lead compounds to improve their in vivo performance. This includes enhancing metabolic stability, oral bioavailability, and target tissue distribution. For instance, the discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists involved assessing their effects in mouse models of pain and inflammation. nih.gov

The development of novel antimalarial pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline has demonstrated a favorable preclinical pharmacological profile with potent in vitro and in vivo activities. mdpi.com These studies highlight the importance of a multidisciplinary approach that integrates medicinal chemistry, pharmacology, and toxicology to guide the selection and optimization of candidates for further development.

Addressing Resistance Mechanisms and Off-Target Effects in Preclinical Settings

A significant challenge in the development of new therapeutic agents is the potential for the emergence of resistance and the occurrence of off-target effects. Preclinical studies are essential to identify and mitigate these risks.

For antimicrobial agents, understanding the mechanisms by which pathogens develop resistance is crucial. For fluoroquinolone analogues, resistance can arise from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through increased efflux of the drug from the bacterial cell. Future research should include studies to evaluate the potential for resistance development to new this compound analogues and to design compounds that are less susceptible to known resistance mechanisms.

Investigating off-target effects is equally important to ensure the safety of a new drug candidate. This involves screening the compound against a panel of receptors, enzymes, and ion channels to identify any unintended interactions. For example, while designing novel antivirals against Enterovirus D68, it was important to ensure the specificity of the quinoline analogues for the viral VP1 protein. nih.gov Similarly, in the development of anticancer agents, it is crucial to assess the cytotoxicity of the compounds against non-cancerous cell lines to determine their therapeutic window. nih.gov

Potential for Combination Therapies in Preclinical Disease Models

Combination therapy, the use of two or more drugs with different mechanisms of action, is a well-established strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The potential for using this compound analogues in combination with other agents should be explored in preclinical disease models.

In the context of infectious diseases, combining a novel quinoline derivative with an existing antibiotic could result in synergistic activity against resistant strains. For malaria, the combination of new quinoline analogues with artemisinin (B1665778) derivatives is a promising approach. mdpi.com

In cancer therapy, combining a quinoline-based agent that targets a specific signaling pathway with a conventional cytotoxic drug or another targeted therapy could lead to improved outcomes. For instance, a compound that inhibits a specific kinase could be combined with a DNA-damaging agent.

Preclinical studies are essential to evaluate the efficacy and safety of such combinations. These studies typically involve in vitro checkerboard assays to assess for synergy, followed by in vivo studies in relevant animal models of the disease. The goal is to identify drug combinations that offer a clear therapeutic advantage over monotherapy.

Advanced Delivery Systems for Preclinical Applications

The formulation and delivery of a drug can significantly impact its efficacy and safety. Advanced drug delivery systems can be employed to improve the solubility, stability, and pharmacokinetic profile of this compound analogues, as well as to target the drug to specific tissues or cells.

For compounds with poor water solubility, formulation strategies such as the use of co-solvents, surfactants, or complexing agents can be explored. google.com The development of solid dosage forms with appropriate carriers like starch, lactose, or microcrystalline cellulose (B213188) can facilitate oral administration. google.com

Nanotechnology-based delivery systems, such as liposomes, nanoparticles, and micelles, offer the potential for targeted drug delivery. These systems can be engineered to release the drug in a controlled manner at the site of action, thereby increasing efficacy and reducing systemic toxicity. While specific research on advanced delivery systems for this compound is not yet prevalent, this represents a significant area for future investigation to enhance the therapeutic potential of this class of compounds.

The exploration of different salt forms and crystalline structures can also influence the physicochemical properties and bioavailability of a drug. For example, the development of different crystalline forms of related quinoline compounds has been a subject of patent applications.

Q & A

Q. What are the critical steps in synthesizing 6-Fluoro-4-(4-piperidinyl)quinoline, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core and subsequent introduction of the piperidinyl group. Key steps include:

  • Fluorination : Selective fluorination at the 6-position using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Piperidinyl Substitution : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 4-piperidinyl moiety. Temperature control (60–80°C) and solvent choice (e.g., DMF or THF) are critical for yield optimization .
  • Purification : Chromatography or recrystallization to achieve >95% purity. Monitor by TLC and adjust solvent polarity for optimal separation .

Q. How can structural confirmation and purity of this compound be reliably validated?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, piperidinyl at C4). Use DEPT-135 for quaternary carbon identification .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine .
  • HPLC-PDA : Purity assessment via reverse-phase HPLC with photodiode array detection (λ = 254 nm), ensuring no residual starting materials .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives targeting specific biological receptors?

  • Molecular Docking : Use software like AutoDock Vina to model interactions between this compound and target proteins (e.g., kinases). Focus on π-π stacking with quinoline and hydrogen bonding via the piperidinyl group .
  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • SAR Studies : Correlate substituent effects (e.g., fluorine’s electronegativity) with binding affinity using Free-Wilson analysis .

Q. How should researchers address contradictory pharmacological data in in vitro vs. in vivo models?

  • Metabolic Stability : Evaluate cytochrome P450 metabolism using liver microsomes. Fluorine’s electron-withdrawing effect may reduce oxidative degradation, explaining discrepancies in bioavailability .
  • Solubility Optimization : Adjust formulation (e.g., PEG-400 co-solvent) to improve in vivo dissolution rates. LogP values >3.5 may correlate with poor aqueous solubility .
  • Dose-Response Refinement : Conduct pharmacokinetic studies (Cmax, AUC) to align in vitro IC50 values with effective plasma concentrations .

Q. What advanced techniques resolve challenges in characterizing fluorine-containing intermediates?

  • ¹⁹F NMR : Direct detection of fluorine environments (δ = -110 to -120 ppm for aromatic F) to track fluorination efficiency and byproducts .
  • X-ray Crystallography : Resolve crystal structures to confirm regioselectivity and steric effects of the 4-piperidinyl group .
  • LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) with MRM transitions specific to fluorine isotopes .

Methodological Frameworks

Q. How to design experiments for evaluating the compound’s antimicrobial activity?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Use resazurin dye for endpoint detection .
  • Biofilm Inhibition : Quantify biomass reduction via crystal violet staining after 24-hour exposure .
  • Cytotoxicity Screening : Compare selectivity indices (SI = IC50/MIC) using mammalian cell lines (e.g., HEK-293) to ensure therapeutic relevance .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow Chemistry : Continuous-flow reactors for fluorination steps, reducing reaction time and side-product formation .
  • Catalyst Screening : Test Pd/XPhos systems for coupling steps; ligand choice impacts piperidinyl group incorporation efficiency .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Data Interpretation and Conflict Resolution

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Purity Verification : Cross-check with DSC (Differential Scanning Calorimetry) to distinguish polymorphic forms .
  • Solvent Artifacts : Ensure NMR spectra are acquired in deuterated solvents free of water (e.g., DMSO-d6) to avoid peak splitting .
  • Interlab Calibration : Use certified reference materials (e.g., NIST standards) to standardize instrumentation across studies .

Emerging Research Directions

Q. What novel applications are emerging for this compound in materials science?

  • OLEDs : Investigate electroluminescence properties; fluorine’s electron-withdrawing nature enhances charge transport in thin-film devices .
  • Metal-Organic Frameworks (MOFs) : Use the quinoline core as a ligand for constructing luminescent MOFs with transition metals (e.g., Zn²⁺) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.